3,3'-Bipyridine, 4,4'-bis(2-methoxyphenyl)-
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Overview
Description
3,3’-Bipyridine, 4,4’-bis(2-methoxyphenyl)- is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond
Preparation Methods
The synthesis of 3,3’-Bipyridine, 4,4’-bis(2-methoxyphenyl)- typically involves the coupling of pyridine derivatives. Common synthetic routes include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine, catalyzed by palladium.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine, also catalyzed by palladium.
Industrial production methods often involve large-scale coupling reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,3’-Bipyridine, 4,4’-bis(2-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of a functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3’-Bipyridine, 4,4’-bis(2-methoxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 3,3’-Bipyridine, 4,4’-bis(2-methoxyphenyl)- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes. The specific pathways involved depend on the nature of the metal ion and the target molecule .
Comparison with Similar Compounds
3,3’-Bipyridine, 4,4’-bis(2-methoxyphenyl)- can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different coordination properties.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Used in photocatalysis and as a ligand in coordination chemistry
The uniqueness of 3,3’-Bipyridine, 4,4’-bis(2-methoxyphenyl)- lies in its specific structural features and the resulting properties, making it suitable for specialized applications.
Properties
CAS No. |
634591-13-2 |
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Molecular Formula |
C24H20N2O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-3-[4-(2-methoxyphenyl)pyridin-3-yl]pyridine |
InChI |
InChI=1S/C24H20N2O2/c1-27-23-9-5-3-7-19(23)17-11-13-25-15-21(17)22-16-26-14-12-18(22)20-8-4-6-10-24(20)28-2/h3-16H,1-2H3 |
InChI Key |
IJCGFAZRQKUFPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=NC=C2)C3=C(C=CN=C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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